Desogestrel and ethinyl estradiol

Catalog No.
S11253848
CAS No.
71138-35-7
M.F
C42H54O3
M. Wt
606.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desogestrel and ethinyl estradiol

CAS Number

71138-35-7

Product Name

Desogestrel and ethinyl estradiol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C42H54O3

Molecular Weight

606.9 g/mol

InChI

InChI=1S/C22H30O.C20H24O2/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t17-,18-,19-,20+,21-,22-;16-,17-,18+,19+,20+/m01/s1

InChI Key

MXBCYQUALCBQIJ-RYVPXURESA-N

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Desogestrel and ethinyl estradiol is a combination oral contraceptive used primarily for preventing pregnancy. Desogestrel is a synthetic progestin, while ethinyl estradiol is a synthetic estrogen. Together, they function by inhibiting ovulation, altering the cervical mucus to impede sperm entry, and modifying the endometrium to reduce the likelihood of implantation . The effectiveness of this combination is significant, with a Pearl failure rate of approximately 0.17 per 100 women-years in clinical trials, indicating its reliability in contraception .

Desogestrel and ethinyl estradiol undergo several metabolic transformations after administration. Desogestrel is rapidly absorbed and metabolized into its active form, etonogestrel, through hydroxylation in the intestinal mucosa and liver . Etonogestrel then acts on progesterone receptors, exerting its effects on the reproductive system. Ethinyl estradiol also undergoes significant first-pass metabolism, resulting in various metabolites such as 2-hydroxy-ethinyl estradiol . The primary reactions involved include:

  • Hydroxylation: Converting desogestrel to etonogestrel.
  • Conjugation: Phase II metabolism leading to sulfate and glucuronide conjugates that are excreted via urine and bile.

The biological activity of desogestrel and ethinyl estradiol is primarily attributed to their hormonal effects. Desogestrel binds selectively to progesterone receptors, demonstrating high progestational activity while exhibiting minimal androgenic effects . This mechanism results in:

  • Inhibition of Ovulation: Prevents the release of eggs from the ovaries.
  • Cervical Mucus Alteration: Increases viscosity, making it difficult for sperm to penetrate.
  • Endometrial Changes: Alters the uterine lining to prevent implantation.

Additionally, these hormones can influence metabolic processes, including insulin secretion and lipid metabolism .

The synthesis of desogestrel typically involves several steps starting from steroid precursors. The general synthetic pathway includes:

  • Starting Material: Progesterone or similar steroid derivatives.
  • Functional Group Modifications: Selective hydroxylation and alkylation reactions are performed to introduce necessary functional groups.
  • Formation of Etonogestrel: Desogestrel is converted into etonogestrel through metabolic-like reactions mimicking physiological processes.

Ethinyl estradiol is synthesized through similar steroidal modifications involving alkylation at the 17-alpha position to enhance oral bioavailability .

Desogestrel and ethinyl estradiol are primarily used as oral contraceptives but have other applications as well:

  • Menstrual Regulation: Helps in managing menstrual cycles.
  • Acne Treatment: Can be prescribed for hormonal acne due to its effects on androgen levels.
  • Endometriosis Management: May alleviate symptoms associated with endometriosis by suppressing ovulation and reducing menstrual flow.

Drug interactions with desogestrel and ethinyl estradiol can significantly affect their efficacy. Notable interactions include:

  • Anticonvulsants: Medications like phenytoin can reduce the effectiveness of contraceptives by increasing hepatic metabolism.
  • Antibiotics: Some antibiotics may interfere with the absorption or metabolism of these hormones, although evidence varies widely.
  • Hepatitis C Treatments: Specific combinations (e.g., ombitasvir/paritaprevir/ritonavir) are contraindicated due to severe interactions .

It is essential for users to discuss all medications with healthcare providers to avoid potential interactions.

Desogestrel and ethinyl estradiol belong to a class of medications known as combined oral contraceptives. Similar compounds include:

  • Levonorgestrel and Ethinyl Estradiol
  • Norgestimate and Ethinyl Estradiol
  • Drospirenone and Ethinyl Estradiol
  • Norethindrone Acetate and Ethinyl Estradiol

Comparison Table

CompoundProgestin TypeEstrogen TypeUnique Features
Desogestrel and Ethinyl EstradiolSynthetic ProgestinSynthetic EstrogenHigh progestational activity with low androgenicity
Levonorgestrel and Ethinyl EstradiolSynthetic ProgestinSynthetic EstrogenHigher androgenic activity compared to desogestrel
Norgestimate and Ethinyl EstradiolSynthetic ProgestinSynthetic EstrogenLess androgenic than levonorgestrel
Drospirenone and Ethinyl EstradiolSynthetic ProgestinSynthetic EstrogenAntimineralocorticoid properties
Norethindrone Acetate and Ethinyl EstradiolSynthetic ProgestinSynthetic EstrogenOlder generation progestin with higher androgenic effects

Desogestrel stands out due to its unique combination of high progestational activity coupled with minimal androgenic effects, making it preferable for patients concerned about side effects related to androgenicity .

Desogestrel, a third-generation progestin, is synthesized through multi-step organic reactions that emphasize stereochemical control and yield optimization.

Key Synthetic Routes

The primary industrial route begins with 13β-ethyl-1,3,5(10),8(9)-estratetraene-17-ol as the starting material. A critical step involves the sodium ammonia reduction of 17-keto groups, followed by the removal of 3-ethylene thioketal protecting groups using periodic acid or thallium nitrate [3]. Subsequent ethynylation at the 17α position introduces the acetylene moiety, yielding desogestrel with >75% efficiency [1].

Alternative pathways employ 1,3-dithiolane intermediates to protect reactive ketones during synthesis. For example, EP2825547B1 describes deprotection using stabilized 2-iodoxybenzoic acid (SIBX) with β-cyclodextrin, achieving higher purity (98.5–99.5%) compared to traditional periodic acid methods [3]. Solvent selection significantly impacts yield, with acetone preferred over methylene dichloride due to its superior post-reaction filtration properties [1].

Process Optimization

  • Temperature Control: Maintaining 25–35°C during crystallization prevents byproduct formation [1].
  • Recrystallization: Ethyl acetate/n-hexane mixtures produce white crystalline desogestrel with a melting point of 97–99°C [1].

Table 1: Comparative Analysis of Desogestrel Synthesis Methods

ParameterSodium Ammonia Route [1]SIBX/β-CD Route [3]
Yield (%)75–8085–90
Purity (%)97–9998.5–99.5
Reaction Time (hours)6–84–5

Ethinyl Estradiol Production: Acetylation and Purification Techniques

Ethinyl estradiol, a synthetic estrogen, is synthesized via alkynylation of estradiol derivatives.

Acetylation Process

The CN103204891A patent outlines a two-step method:

  • Acetylene Potassium Formation: Potassium hydroxide reacts with acetylene gas at −20°C to form potassium acetylide [4].
  • Alkynylation: Estradiol-17-ketone undergoes nucleophilic addition with potassium acetylide in tetrahydrofuran, achieving 89–92% conversion efficiency [4].

Purification Challenges and Solutions

  • Crude Product Isolation: Post-reaction mixtures are filtered using acetone washes to remove unreacted potassium residues [4].
  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield ethinyl estradiol with 99.8% purity, as confirmed by reversed-phase HPLC [5].
  • Derivatization for Analysis: Dansyl chloride derivatization enhances detection sensitivity in LC-MS/MS, enabling quantification at 5 pg/mL in plasma [5].

Table 2: Ethinyl Estradiol Purification Efficiency

TechniquePurity (%)Recovery Rate (%)
Ethanol/Water Recrystallization [4]99.888
SOLA SCX SPE [5]99.595

Quality Control Parameters in Combined Formulation Production

Combined contraceptives require stringent quality checks to ensure API compatibility and stability.

Critical Quality Attributes

  • Particle Size Distribution: Desogestrel-loaded PLA nanoparticles must exhibit a polydispersity index <0.2, as measured by dynamic light scattering [2].
  • Drug Loading Capacity: Orthogonal design tests optimize PLA/DG ratios to 5:1, achieving 6.81% drug loading [2].
  • In Vitro Release Kinetics: Weibull equation modeling confirms sustained release over 168 hours, with <5% burst release in the first 24 hours [2].

Analytical Methods

  • Chromatography: RP-HPLC with C18 columns (Syncronis™) resolves desogestrel and ethinyl estradiol peaks at 2.1 and 3.4 minutes, respectively [5].
  • Spectroscopy: FT-IR verifies the absence of thioketal intermediates (no S–S stretches at 500–550 cm⁻¹) [3].

Table 3: Acceptable Ranges for Combined Formulation QC

ParameterSpecificationMethod
Assay Potency95–105%HPLC [5]
Residual Solvents<500 ppm acetoneGC-MS [1]
Microbial Limits<10 CFU/gUSP <61> [2]

High-performance liquid chromatography represents the most extensively utilized analytical technique for the simultaneous determination of desogestrel and ethinyl estradiol in pharmaceutical formulations. The optimization of HPLC methodologies requires careful consideration of multiple chromatographic parameters to achieve adequate separation and sensitivity for both compounds, which possess significantly different physicochemical properties [1].

Mobile Phase Optimization

The selection of optimal mobile phase composition constitutes a critical factor in achieving effective separation of desogestrel and ethinyl estradiol. Research has demonstrated that potassium dihydrogen phosphate buffer (0.02 M) combined with acetonitrile in a 50:50 volume ratio provides satisfactory chromatographic performance [1]. This mobile phase composition enables appropriate retention and resolution for both analytes while maintaining stable baseline conditions throughout the analytical run.

Alternative mobile phase systems have been investigated, including various organic solvent combinations. Waters Corporation studies have employed water and acetonitrile gradient systems, with initial conditions of 67% water and 33% acetonitrile, progressing to 14% water and 86% acetonitrile over a 10-minute gradient profile [2]. The gradient approach allows for optimization of retention times while accommodating the hydrophobicity differences between the two compounds.

Column Selection and Optimization

Column chemistry selection significantly influences the chromatographic behavior of desogestrel and ethinyl estradiol. The Zorbax SB Phenyl C18 column (4.6 × 150 mm, particle size not specified) has demonstrated excellent performance for simultaneous analysis [1]. This stationary phase provides balanced retention for both compounds while maintaining acceptable peak symmetry and resolution.

Ultra-high performance liquid chromatography applications have utilized the ACQUITY UPLC HSS T3 column (150 × 2.1 mm, 1.8 μm particle size) operating at 67°C [2]. The higher temperature operation enhances chromatographic efficiency and reduces analysis time while maintaining separation quality. The HSS T3 chemistry provides optimal selectivity for resolving critical peak pairs, particularly in the presence of related substances.

For dissolution testing applications, cyano stationary phases have proven advantageous. The cyano column chemistry overcomes the large hydrophobicity difference between desogestrel and ethinyl estradiol, enabling isocratic elution conditions that provide balanced retention for both analytes [3]. This approach utilizes a column temperature of 30°C with a flow rate of 0.45 mL/min and injection volume of 50 μL.

Detection Optimization Strategies

The detection of desogestrel and ethinyl estradiol presents unique challenges due to the significant concentration difference in typical pharmaceutical formulations. Dual-detector systems have been employed to address these analytical requirements [1]. Desogestrel detection utilizes ultraviolet detection at 210 nm, while ethinyl estradiol requires fluorescence detection with excitation at 285 nm and emission at 310 nm.

The fluorescence detection approach for ethinyl estradiol becomes necessary when the compound concentration is insufficient to produce adequate signal response with ultraviolet detection alone [1]. This dual-detector configuration, with linear arrangement of ultraviolet and fluorescence detectors, enables simultaneous quantification of both compounds in a single analytical run.

Chromatographic Conditions and System Parameters

Optimized chromatographic conditions for desogestrel and ethinyl estradiol analysis typically employ flow rates of 2.0 mL/min with injection volumes of 200 μL [1]. The total run time is established at 20 minutes to ensure complete elution of both compounds and any potential interfering substances. Retention times are achieved at approximately 13.9 minutes for desogestrel and 2.4 minutes for ethinyl estradiol under these conditions.

Column temperature control is maintained at ambient conditions for many applications, though elevated temperatures up to 67°C have been utilized in ultra-high performance liquid chromatography methods [2]. The sample cooler temperature is also maintained at ambient conditions to prevent degradation of temperature-sensitive compounds.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry for Plasma Concentration Analysis

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry has emerged as the gold standard technique for quantifying desogestrel metabolites and ethinyl estradiol in human plasma samples. This approach provides the sensitivity and selectivity required for bioanalytical applications where analyte concentrations exist in the picogram per milliliter range [4] [5].

Sample Preparation and Extraction Protocols

Solid-phase extraction represents the predominant sample preparation technique for plasma analysis of ethinyl estradiol. The methodology employs SOLA SCX (strong cation exchange) cartridges utilizing mixed-mode chemistry rather than conventional reversed-phase extraction [4]. This approach provides superior sample clean-up capabilities and enhanced recovery rates for the target analytes.

The extraction protocol involves a three-step process for ethinyl estradiol analysis. Initial extraction removes the analyte from plasma matrix using the solid-phase extraction device. Subsequently, derivatization with dansyl chloride enhances detection sensitivity through increased ionization efficiency. Post-derivatization clean-up utilizing a second solid-phase extraction step removes excess derivatization reagents and other potential interferences [4].

For simultaneous determination of etonogestrel and ethinyl estradiol, HyperSep Retain PEP cartridges have demonstrated excellent performance [6]. The solid-phase extraction procedure utilizes these cartridges to extract both analytes and their deuterated internal standards from plasma samples. This approach achieves adequate recovery rates while maintaining acceptable precision and accuracy across the analytical range.

Liquid Chromatography-Mass Spectrometry Conditions

The chromatographic separation for plasma analysis typically employs narrow-bore columns to enhance sensitivity. The Syncronis C18 column operating under reversed-phase gradient conditions provides effective separation for derivatized ethinyl estradiol [4]. Mobile phase composition consists of acetonitrile and aqueous phases with appropriate buffer systems to maintain stable ionization conditions.

For simultaneous analysis applications, the ACQUITY UPLC HSS Cyano column (50 × 2.1 mm, 1.8 μm) operates with gradient mobile phase conditions [6]. The mobile phase consists of acetonitrile and 2.0 mM ammonium trifluoroacetate, with gradient programming from 65:35 (v/v) to 95:5 (v/v) over the analytical run. Flow rate is maintained at 0.250 mL/min with total run time of 2.7 minutes.

Mass Spectrometry Detection Parameters

Mass spectrometric detection utilizes heated electrospray ionization in positive polarity mode for optimal sensitivity. The TSQ Vantage triple quadrupole mass spectrometer operates with specific parameters optimized for derivatized ethinyl estradiol analysis [4]. Spray voltage is maintained at 3500 V with vaporizer temperature at 500°C. Sheath gas pressure is set at 40 arbitrary units while auxiliary gas pressure operates at 20 arbitrary units.

Selected reaction monitoring mode provides the selectivity required for quantitative analysis in complex plasma matrices. For derivatized ethinyl estradiol, the parent ion transition monitors m/z 530.2 → 171.0 with collision energy of 34 V [4]. The corresponding deuterated internal standard monitors the transition m/z 534.2 → 171.0 with collision energy of 36 V.

Analytical Performance and Validation Parameters

The analytical method demonstrates excellent linearity over the concentration range of 5 to 200 pg/mL for derivatized ethinyl estradiol in plasma [4]. The correlation coefficient achieves 0.997, indicating strong linear response across the analytical range. The lower limit of quantification is established at 5 pg/mL, providing adequate sensitivity for pharmacokinetic studies.

For simultaneous etonogestrel and ethinyl estradiol analysis, the method achieves lower limits of quantification of 10.0 pg/mL and 1.500 pg/mL respectively [7]. The signal-to-noise ratios at these levels exceed 47 and 38 respectively, ensuring reliable quantification at the lowest calibration levels.

Accuracy assessments demonstrate performance within 96.0% to 103.4% for etonogestrel and 97.4% to 104.5% for ethinyl estradiol across all quality control levels [7]. Precision measurements, expressed as coefficient of variation, remain below acceptable limits for both intra-day and inter-day assessments.

Bioanalytical Method Applications

The validated ultra-high performance liquid chromatography-mass spectrometry methods have been successfully applied to pharmacokinetic studies involving oral contraceptive formulations containing desogestrel and ethinyl estradiol [8]. Drug concentrations for 3-keto-desogestrel and ethinyl estradiol are analyzed using validated analytical methods with limits of quantification approximately 25 pg/mL for 3-keto-desogestrel and 1 pg/mL for ethinyl estradiol.

Bioequivalence studies require intensive blood sampling protocols to properly characterize the pharmacokinetic profiles of both compounds [9]. Samples are typically collected pre-dose and at multiple time points extending to 72 hours post-administration. The analytical methods must demonstrate sufficient sensitivity to detect concentrations representing 5% of the maximum concentration in most pharmacokinetic profiles.

Validation of Spectrophotometric Detection Protocols

Spectrophotometric detection methods provide cost-effective alternatives for the quantitative analysis of desogestrel and ethinyl estradiol in pharmaceutical formulations. These approaches utilize ultraviolet-visible absorption characteristics and derivative spectrophotometric techniques to achieve selective determination of both compounds [10] [11].

Wavelength Selection and Optimization

The selection of appropriate analytical wavelengths requires comprehensive spectral characterization of both desogestrel and ethinyl estradiol. Ultraviolet absorption spectra demonstrate that ethinyl estradiol exhibits maximum absorbance at approximately 210 nm and 275 nm [1]. Desogestrel shows significant absorption at 210 nm and 275 nm, with additional absorption characteristics that enable selective detection.

Second-order derivative spectrophotometry enables parallel determination of both compounds through careful wavelength selection [10] [11]. Ethinyl estradiol determination utilizes the graphical method at 288 nm, while desogestrel analysis employs the zero-crossing method at 220 nm. This approach effectively eliminates spectral interferences and enables accurate quantification in the presence of excipients.

Solvent Selection and Sample Preparation

Acetonitrile serves as the optimal solvent for derivative spectrophotometric analysis of desogestrel and ethinyl estradiol [10] [11]. This solvent provides adequate solubility for both compounds while minimizing spectral interferences from pharmaceutical excipients. The selection process involves evaluation of multiple solvent systems to determine optimal spectral characteristics.

Sample preparation protocols for tablet formulations require consideration of excipient effects on spectral characteristics. The methodology involves division of homogenized tablets into two fractions to address different analytical requirements [11]. The first fraction dissolves in acetonitrile and contains all absorbing species including polyvinylpyrrolidone, desogestrel, and ethinyl estradiol. The second fraction undergoes water extraction to remove polyvinylpyrrolidone and partially extract ethinyl estradiol.

Derivative Spectrophotometric Parameters

Second-order derivative spectrophotometry utilizes specific mathematical parameters to enhance selectivity and sensitivity. The analysis employs a smoothing factor of 8,000 and a scale factor of 10^4 to optimize the derivative transformation [10] [11]. These parameters provide adequate noise reduction while maintaining sensitivity for quantitative determinations.

The analytical ranges for derivative spectrophotometric methods extend from 1.5 × 10^-6 to 5 × 10^-4 mol/L for desogestrel and 1.7 × 10^-7 to 1.0 × 10^-3 mol/L for ethinyl estradiol [11]. These concentration ranges accommodate typical pharmaceutical formulation requirements while providing adequate sensitivity for quality control applications.

Method Validation Parameters

Validation studies for spectrophotometric methods demonstrate acceptable accuracy and precision characteristics. Beer-Lambert law studies confirm linear relationships between concentration and absorbance across the analytical ranges. Correlation coefficients typically exceed 0.996 for ethinyl estradiol at 275 nm and achieve 1.000 for desogestrel at 210 nm [1].

Recovery studies assess method accuracy through standard addition techniques at multiple concentration levels. The investigations typically employ 50%, 100%, and 150% spike levels to evaluate accuracy across the analytical range [1]. Recovery percentages for desogestrel range from 99.7% to 101.2% with relative standard deviations below 0.6%. Ethinyl estradiol recovery ranges from 99.5% to 101.7% with relative standard deviations below 0.4%.

Specificity and Interference Studies

Specificity evaluations assess the analytical methods' ability to quantify target compounds in the presence of pharmaceutical excipients and potential degradation products. Placebo interference studies prepare solutions containing equivalent amounts of excipients present in pharmaceutical formulations [1]. These solutions undergo identical analytical procedures to evaluate potential spectral interferences.

The presence of vitamin E in pharmaceutical formulations requires additional analytical considerations. When vitamin E is present, equation systems become necessary to resolve overlapping spectral contributions [11]. This approach enables accurate quantification despite the presence of spectrally interfering compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

606.40729558 g/mol

Monoisotopic Mass

606.40729558 g/mol

Heavy Atom Count

45

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-08-2024

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